molecular formula C8H10Cl2FN5 B2828029 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride CAS No. 1030829-65-2

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride

Cat. No.: B2828029
CAS No.: 1030829-65-2
M. Wt: 266.1
InChI Key: HEXFLOGYOUDMNQ-UHFFFAOYSA-N
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Description

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H10Cl2FN5. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties .

Preparation Methods

The synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride typically involves the reaction of 3-chloro-2-fluoroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the biguanide structure. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro and fluoro groups on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols .

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring play a crucial role in its binding affinity and activity. The compound may exert its effects by inhibiting specific enzymes or receptors, leading to the modulation of biological pathways .

Comparison with Similar Compounds

1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

    1-(3-Fluorophenyl)biguanide hydrochloride: This compound lacks the chloro substituent, which may affect its chemical properties and biological activities.

    1-(3-Chloro-4-fluorophenyl)biguanide hydrochloride: The position of the fluoro substituent is different, which can influence its reactivity and interactions with molecular targets.

The uniqueness of this compound lies in the specific positioning of the chloro and fluoro groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-(3-chloro-2-fluorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFN5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXFLOGYOUDMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N=C(N)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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